molecular formula C10H13ClN2O5 B13921716 Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride

Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride

Cat. No.: B13921716
M. Wt: 276.67 g/mol
InChI Key: LILSRQBHPRYOFK-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethoxy)-4-nitro-benzoate hydrochloride is a benzoate ester derivative featuring a nitro group at the para position (C4), a 2-aminoethoxy substituent at the ortho position (C2), and a methyl ester moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is structurally characterized by:

  • Aromatic core: A benzene ring functionalized with electron-withdrawing (nitro) and electron-donating (aminoethoxy) groups.
  • Hydrochloride salt: The protonated amino group improves crystallinity and bioavailability.
  • Ester linkage: The methyl ester at the carboxylic acid position facilitates metabolic stability compared to free acids.

Properties

Molecular Formula

C10H13ClN2O5

Molecular Weight

276.67 g/mol

IUPAC Name

methyl 2-(2-aminoethoxy)-4-nitrobenzoate;hydrochloride

InChI

InChI=1S/C10H12N2O5.ClH/c1-16-10(13)8-3-2-7(12(14)15)6-9(8)17-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H

InChI Key

LILSRQBHPRYOFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with 4-nitrobenzoic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Amlodipine (3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate)
  • Key Differences: Amlodipine contains a dihydropyridine core instead of a benzene ring, with a 2-aminoethoxymethyl substituent. The nitro group in the target compound is replaced by a chlorophenyl group in Amlodipine.
  • Pharmacological Relevance: Amlodipine is a calcium channel blocker used for hypertension and angina, underscoring the importance of the 2-aminoethoxy group in drug design .
Methyl 4-(2-aminoethyl)benzoate Hydrochloride
  • Key Differences: Features an aminoethyl (-CH2CH2NH2) group instead of aminoethoxy (-OCH2CH2NH2). Lacks the nitro group, altering electronic properties and reactivity.
  • Applications : Used as a building block in peptide synthesis and drug delivery systems .
Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate
  • Key Differences: Substitutes the aminoethoxy group with a chloro-nitrobenzoyl amide. Demonstrates how nitro group positioning (C4 vs. benzamide-linked) affects stability and intermolecular interactions .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Solubility (HCl Salt) Key Substituents LogP (Predicted)
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate HCl ~300.7 High in polar solvents 2-aminoethoxy, 4-nitro, methyl ester ~1.2
Amlodipine 408.9 Moderate 2-aminoethoxymethyl, chlorophenyl ~2.8
Methyl 4-(2-aminoethyl)benzoate HCl 215.7 High 2-aminoethyl, methyl ester ~0.9
Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate 378.8 Low Chloro-nitrobenzamide ~3.0

Notes:

  • The nitro group in the target compound increases polarity compared to Amlodipine but reduces solubility compared to aminoethyl analogs .
  • Hydrochloride salts generally enhance aqueous solubility, as seen in methyl 4-(2-aminoethyl)benzoate HCl .

Biological Activity

Methyl 2-(2-aminoethoxy)-4-nitro-benzoate; hydrochloride is a compound of interest due to its potential biological activities, particularly its interactions with estrogen receptors and implications in various therapeutic contexts. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 2-(2-aminoethoxy)-4-nitro-benzoate; hydrochloride is a derivative of benzoic acid, characterized by the presence of a nitro group and an aminoethoxy side chain. Its molecular formula is C9H10N2O4HClC_9H_{10}N_2O_4\cdot HCl with a molecular weight of approximately 232.64 g/mol. The compound's structure allows it to engage in specific biochemical interactions, particularly with estrogen receptors.

Target Interaction

The primary target of methyl 2-(2-aminoethoxy)-4-nitro-benzoate; hydrochloride is the Estrogen Receptor (ER) . The compound mimics estrogen, facilitating its binding to ERs, which leads to modulation of gene expression associated with estrogen signaling pathways.

Biochemical Pathways

Upon binding to ERs, this compound influences several downstream effects:

  • Gene Regulation : It alters the transcription of genes regulated by estrogen, impacting cell growth, differentiation, and proliferation.
  • Cell Signaling : The compound modulates various cellular signaling pathways that are critical for maintaining cellular homeostasis and responding to hormonal stimuli.

In Vitro Studies

Research indicates that methyl 2-(2-aminoethoxy)-4-nitro-benzoate; hydrochloride exhibits significant activity in various cell lines:

  • Cell Proliferation : It has been shown to enhance the proliferation of certain breast cancer cell lines through ER-mediated pathways.
  • Apoptosis Induction : In some contexts, this compound can induce apoptosis in cancer cells by disrupting normal signaling pathways .

In Vivo Studies

Animal models have demonstrated that administration of this compound can lead to:

  • Reduced Tumor Growth : In xenograft models, treatment with methyl 2-(2-aminoethoxy)-4-nitro-benzoate; hydrochloride resulted in decreased tumor size compared to control groups.
  • Metabolic Effects : The compound has also been associated with improved metabolic parameters in models of metabolic syndrome .

Case Studies

  • Breast Cancer Treatment : A study involving female mice with induced breast tumors showed that treatment with methyl 2-(2-aminoethoxy)-4-nitro-benzoate; hydrochloride led to a significant reduction in tumor volume and an increase in apoptosis markers within tumor tissues.
  • Neuroprotective Effects : Another investigation highlighted its potential neuroprotective properties. Mice treated with the compound exhibited improved cognitive function in memory tasks compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeIn Vitro EffectsIn Vivo Effects
Cell ProliferationEnhanced growth in breast cancer cellsReduced tumor growth in xenografts
ApoptosisInduction in cancer cell linesIncreased apoptosis markers in tumors
Metabolic RegulationModulation of metabolic pathwaysImproved metabolic parameters
NeuroprotectionNeuroprotective effects observedEnhanced cognitive function

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